molecular formula C4H12N2O2 B12970895 2,3-Diaminobutane-1,4-diol

2,3-Diaminobutane-1,4-diol

Cat. No.: B12970895
M. Wt: 120.15 g/mol
InChI Key: JOINEDRPUPHALH-UHFFFAOYSA-N
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Description

2,3-Diaminobutane-1,4-diol is an organic compound with the molecular formula C4H12N2O2 It is a diol and diamine, meaning it contains two hydroxyl groups and two amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diaminobutane-1,4-diol can be achieved through several methods. One common approach involves the reduction of 2,3-dinitrobutane-1,4-diol using hydrogen in the presence of a catalyst such as palladium on carbon. This reaction typically occurs under mild conditions, with temperatures ranging from 30-50°C and hydrogen pressures of around 2 atm .

Industrial Production Methods: Industrial production of this compound often involves the use of microbial fermentation processes. For example, Escherichia coli can be genetically engineered to produce this compound by optimizing the expression of genes associated with the synthesis of cofactors such as pyridoxal phosphate (PLP) and NADPH . This method is environmentally friendly and economically viable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2,3-Diaminobutane-1,4-diol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amino groups can participate in nucleophilic substitution reactions with halogenated compounds.

Major Products:

    Oxidation: Oxidation typically yields corresponding diketones or carboxylic acids.

    Reduction: Reduction maintains the diol structure while reducing any nitro groups to amino groups.

    Substitution: Substitution reactions can produce a variety of derivatives depending on the halogenated compound used.

Scientific Research Applications

2,3-Diaminobutane-1,4-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Diaminobutane-1,4-diol involves its interaction with various molecular targets and pathways. The compound’s amino groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the hydroxyl groups can participate in redox reactions, affecting cellular processes .

Comparison with Similar Compounds

    1,4-Diaminobutane (Putrescine): Similar in structure but lacks the hydroxyl groups.

    1,3-Diaminopropane: Shorter carbon chain and lacks hydroxyl groups.

    1,5-Diaminopentane (Cadaverine): Longer carbon chain and lacks hydroxyl groups.

Uniqueness: 2,3-Diaminobutane-1,4-diol is unique due to the presence of both amino and hydroxyl groups on adjacent carbon atoms. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile building block for various applications.

Properties

IUPAC Name

2,3-diaminobutane-1,4-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2O2/c5-3(1-7)4(6)2-8/h3-4,7-8H,1-2,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOINEDRPUPHALH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(CO)N)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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